Burnamicine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2134-96-5 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5Z)-5-ethylidene-4-(2-hydroxyethyl)-7-methyl-7,17-diazatricyclo[8.7.0.011,16]heptadeca-1(10),11,13,15-tetraen-2-one |
InChI |
InChI=1S/C20H26N2O2/c1-3-14-13-22(2)10-8-17-16-6-4-5-7-18(16)21-20(17)19(24)12-15(14)9-11-23/h3-7,15,21,23H,8-13H2,1-2H3/b14-3+ |
InChI Key |
ZAGPOGDFTPGOQW-LZWSPWQCSA-N |
SMILES |
CC=C1CN(CCC2=C(C(=O)CC1CCO)NC3=CC=CC=C23)C |
Isomeric SMILES |
C/C=C/1\CN(CCC2=C(C(=O)CC1CCO)NC3=CC=CC=C23)C |
Canonical SMILES |
CC=C1CN(CCC2=C(C(=O)CC1CCO)NC3=CC=CC=C23)C |
Synonyms |
burnamicine |
Origin of Product |
United States |
Discovery, Isolation, and Characterization Methodologies of Burnamicine from Biological Sources
Ethnopharmacological Context and Traditional Uses of Burnamicine-Containing Organisms
The discovery of this compound is rooted in the ethnopharmacological investigation of plants traditionally used for medicinal purposes. The plants known to contain this alkaloid have a history of use in various traditional medicine systems for ailments that suggest the presence of bioactive constituents with effects on the central nervous system and inflammatory pathways.
Preparations from various parts of Nauclea species are utilized by traditional healers for a wide range of diseases, including malaria, pain, and digestive ailments. nih.gov Similarly, species of the genus Indigofera are widely employed in traditional medicine across the globe to treat inflammatory conditions, pain, and gastrointestinal disorders. researchgate.net The genus Alstonia also has a rich history in traditional medicine for treating conditions such as fever, pain, and inflammation. caringsunshine.comphcogres.com The traditional use of these plants for pain and inflammation provides a rationale for investigating their chemical constituents for analgesic and anti-inflammatory activities. caringsunshine.comcaringsunshine.com
Targeted Biosourcing and Collection Strategies for Plant Materials
The identification of promising plant species through ethnopharmacological screening is followed by targeted biosourcing and systematic collection of plant materials for phytochemical analysis. The collection process is a critical step that can influence the quality and quantity of the isolated compounds.
Nauclea diderrichii as a Source Organism
Nauclea diderrichii, a tree species found in tropical Africa, has been identified as a source of this compound. prota4u.orgresearchgate.net In traditional medicine, various parts of the plant, including the bark, roots, and leaves, are used to treat a variety of ailments such as fever, malaria, stomach-ache, and jaundice. prota4u.org For phytochemical studies, fresh leaves of Nauclea diderrichii have been collected from specific geographical locations, such as the Mada district in Gusau Local Government Area, Zamfara State, Nigeria. earthlinepublishers.com The plant material is typically identified and authenticated by a botanist, and a voucher specimen is deposited in a herbarium for future reference. earthlinepublishers.com The leaves are often shade-dried and pulverized before extraction. chemistryviews.org
Indigofera viscosa as a Source Organism
Indigofera viscosa, a herb found in various parts of the world, is another known source of this compound. Traditionally, it has been used to manage conditions like jaundice, stomach pain, and diarrhea. nih.gov For research purposes, the plant has been collected from locations such as Thondamuthur village in the Coimbatore district of Tamil Nadu, India. doi.org The identity of the plant is confirmed by botanical experts, and the collected material is prepared for extraction. doi.org Studies have utilized the leaves of Indigofera viscosa for phytochemical analysis. researchgate.net
Other Potential Botanical Sources
Beyond Nauclea diderrichii and Indigofera viscosa, this compound has been detected in other plant species, notably within the Alstonia genus. Alstonia macrophylla, known as the devil tree, has a history of use in traditional medicine in South and Southeast Asia for managing pain and inflammation. caringsunshine.com The bark and leaves are the primary parts used in traditional preparations. caringsunshine.com Phytochemical analyses of Alstonia macrophylla have confirmed the presence of a diverse range of alkaloids, contributing to its traditional therapeutic claims.
Advanced Extraction and Fractionation Techniques for Alkaloid Enrichment
The isolation of this compound from its botanical sources involves a series of sophisticated extraction and fractionation techniques designed to enrich the alkaloid content and purify the final compound. These methods leverage the physicochemical properties of alkaloids.
Solvent-Based Partitioning and Chromatographic Separation
The general procedure for isolating alkaloids begins with the extraction of the dried and powdered plant material. nih.gov A common approach involves maceration or Soxhlet extraction with a solvent such as methanol (B129727) or ethanol. ajol.inforesearchgate.net The resulting crude extract contains a complex mixture of phytochemicals.
To enrich the alkaloid fraction, solvent-based partitioning is employed. This technique relies on the differential solubility of compounds in two immiscible liquid phases. universiteitleiden.nlresearchgate.net For alkaloids, which are typically basic, acid-base extraction is a common strategy. The crude extract can be dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in a non-polar organic solvent, which is then used to extract them. researchgate.net
Following enrichment, chromatographic techniques are essential for the separation and purification of individual alkaloids. anveshanaindia.comirejournals.com Column chromatography is a fundamental method used for this purpose. chemistryviews.organveshanaindia.commendelset.com The stationary phase is typically a solid adsorbent like silica (B1680970) gel or alumina, while the mobile phase is a solvent or a mixture of solvents. chemistryviews.organveshanaindia.com The separation is based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. anveshanaindia.com For the separation of indole (B1671886) alkaloids, solvent systems such as hexane-ethyl acetate-methanol-water have been utilized in counter-current chromatography techniques. doi.orgnih.gov
Countercurrent Chromatography and Supercritical Fluid Extraction
Modern separation science offers powerful tools for the isolation of complex natural products like this compound. Countercurrent chromatography (CCC) and supercritical fluid extraction (SFE) are notable for their efficiency and for minimizing the degradation of the target compounds.
Countercurrent Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption of the analyte. wikipedia.org For alkaloids, CCC offers a significant advantage by allowing for the recovery of the entire sample without denaturation. nih.gov The method involves two immiscible liquid phases, where one acts as the stationary phase held in place by centrifugal force, while the mobile phase is pumped through it. wikipedia.org The separation is based on the differential partitioning of the sample's components between the two liquid phases. nih.gov While specific protocols for this compound are not extensively detailed, the successful use of CCC for separating protopine-type indole alkaloids suggests its applicability. thegoodscentscompany.com The versatility of CCC allows for both normal-phase and reversed-phase separations simply by switching the roles of the two liquid phases. wikipedia.org
Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. dsm-firmenich.com When a substance is heated and pressurized above its critical point, it enters a supercritical state, exhibiting properties of both a liquid and a gas. mdpi.com This allows it to diffuse through solid materials like a gas and dissolve compounds like a liquid. mdpi.com The primary advantages of SFE are the elimination of organic solvents and the ease of removing the solvent (CO₂) from the extract by simple depressurization. dsm-firmenich.com For extracting alkaloids from plant matrices, the polarity of supercritical CO₂ can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds. scielo.brresearchgate.net Although the direct application of SFE for this compound extraction is not prominently documented, its utility in obtaining clean, solvent-free extracts from plant materials makes it a highly relevant and advanced method for the initial extraction step. dsm-firmenich.comnih.gov
| Technique | Principle | Advantages for Alkaloid Isolation |
| Countercurrent Chromatography (CCC) | Liquid-liquid partition without a solid support. Separation is based on the differential solubility of compounds between two immiscible liquid phases. wikipedia.org | High sample recovery, minimal risk of sample degradation or irreversible adsorption, versatility in application (normal and reverse phase). wikipedia.orgnih.gov |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as a solvent. The solvent is easily removed, leaving a clean extract. dsm-firmenich.com | Environmentally friendly (no organic solvents), suitable for thermally sensitive compounds, tunable solvent strength by adjusting pressure, temperature, or adding co-solvents. dsm-firmenich.commdpi.comscielo.br |
Isolation and Purification Protocols for this compound
Following initial extraction, a multi-step purification process is essential to isolate this compound in a pure form. This typically involves various chromatographic techniques followed by crystallization.
Preparative chromatography is used to separate and purify larger quantities of a target compound from a mixture. rotachrom.comwelch-us.com The choice of technique depends on the required purity, the amount of material, and the difficulty of the separation.
Flash Chromatography: This is a rapid, air-pressure-driven form of column chromatography often used for preliminary purification of crude extracts. units.it It is an inexpensive and fast method for separating components with moderate differences in polarity, making it ideal for initial fractionation of the alkaloid-rich extract to isolate a this compound-containing fraction. units.it
Medium-Pressure Liquid Chromatography (MPLC): MPLC bridges the gap between low-pressure flash chromatography and high-pressure HPLC, offering better resolution than the former and higher capacity than the latter. It is well-suited for purifying gram-scale quantities of natural products.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final step when very high purity is required. welch-us.comchromtech.com It uses high pressure to pump the mobile phase through a column packed with small-diameter particles, achieving high resolution and separating closely related alkaloids. Both normal-phase and reversed-phase HPLC can be employed, depending on the physicochemical properties of this compound and the impurities present.
Crystallization is a crucial final step for obtaining highly pure this compound and is essential for unambiguous structure determination by X-ray crystallography. The process involves dissolving the purified, often amorphous, compound in a suitable solvent or solvent mixture and allowing crystals to form as the solution cools or the solvent slowly evaporates.
For alkaloids like this compound, a common procedure involves the fractional crystallization of their salts. For instance, crude alkaloid mixtures from a plant source can be converted to their hydrochlorides and then fractionally crystallized from a solvent like acetone. epdf.pub This process exploits the slight differences in solubility between the hydrochlorides of different alkaloids. Recrystallization, the process of dissolving the obtained crystals and crystallizing them again, is repeated until a constant melting point and sharp spectroscopic signals are achieved, indicating high purity.
Dereplication Strategies for Known Natural Products
In natural product discovery, it is crucial to quickly identify known compounds in a crude extract to avoid their time-consuming reisolation. nih.gov This process, known as dereplication, utilizes modern analytical techniques, primarily mass spectrometry and spectroscopic databases. nih.gov
The dereplication of this compound in a new biological extract involves comparing its spectroscopic data with that of known compounds stored in databases. An approach using Ultra-Performance Liquid Chromatography coupled to a Photodiode Array detector and High-Resolution Tandem Mass Spectrometry (UPLC-PDA-HRMS-MS/MS) is a powerful tool for this purpose. nih.gov
The crude extract is analyzed to obtain the retention time, UV-visible spectrum, and high-resolution mass spectrum for each component. The mass spectrum is particularly vital; the structure of this compound was famously elucidated based on mass spectrometric analysis of a minute sample. epdf.pub This data is then searched against comprehensive spectral databases like the Wiley Registry of Mass Spectral Data, or more specialized in-house or public databases of natural products. wiley.com Chemometric tools can further aid in comparing entire chromatographic and spectral profiles of different extracts to highlight unique or known components. mdpi.com
| Database Type | Information Provided | Relevance to this compound Dereplication |
| Mass Spectral Databases (e.g., Wiley Registry) | Extensive collections of electron ionization (EI) and tandem mass spectra (MS/MS). wiley.com | Allows for rapid matching of the experimental mass spectrum of a compound in an extract to the known spectrum of this compound. |
| Natural Product Databases (e.g., MarinLit, AntiBase) | Comprehensive data including structure, source organism, and spectroscopic information (MS, NMR, UV). mdpi.com | Provides a targeted search space for identifying known natural products, including alkaloids like this compound. |
| General Spectroscopic Databases (e.g., SPECCHIO, SSHADE) | Host reference spectra from various techniques (IR, Raman, etc.). specchio.chsshade.eu | Can provide additional layers of confirmation for the compound's identity. |
This compound belongs to the indole-pyridine class of alkaloids and is often found alongside structurally related compounds like picraphylline. cdnsciencepub.comepdf.pub Comparative analysis, especially using mass spectrometry, is a key dereplication strategy. This compound and picraphylline share a common structural core, which results in characteristic fragmentation patterns in their mass spectra.
Analysis of the mass spectra of alkaloids from Nauclea diderrichii revealed that both this compound and picraphylline produce significant peaks at mass-to-charge ratios (m/z) of 129, 130, 143, and 144. cdnsciencepub.com The presence of this specific pattern of fragment ions in the mass spectrum of a compound from a crude plant extract strongly suggests the presence of a this compound/picraphylline-type alkaloid, allowing for its rapid tentative identification before isolation. The final differentiation between these closely related alkaloids then relies on detailed analysis of their full spectroscopic data (e.g., NMR) and chromatographic behavior.
Structural Elucidation and Stereochemical Assignment of Burnamicine
Chiroptical Methods for Absolute Stereochemical Assignment
Chiroptical techniques, which measure the differential interaction of a chiral molecule with polarized light, are instrumental in determining the absolute configuration of stereocenters. However, specific data for Burnamicine using these methods are sparse.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. The resulting ORD curve can provide crucial information about the absolute configuration of a molecule, particularly when analyzing Cotton effects near absorption bands.
An early report on this compound lists a specific optical rotation value of -106° (c, 1 in chloroform), indicating that the molecule is chiral and optically active. epdf.pub However, a detailed ORD study, which would involve measuring this rotation across a range of wavelengths to generate a dispersion curve, has not been documented in the available literature. Such a study would be invaluable for confirming stereochemical assignments, especially when correlated with ECD data.
X-ray Crystallography for Definitive Structure Determination (if applicable)
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of all stereocenters, provided a suitable crystal can be obtained. The diffraction pattern of X-rays passing through a crystal allows for the precise mapping of atomic positions.
There are no reports in the scientific literature of a successful single-crystal X-ray diffraction analysis of this compound. While the structures of some related indole (B1671886) alkaloids have been confirmed by this method, the definitive crystal structure of this compound itself remains elusive. acs.org The lack of a crystal structure means that all current representations of this compound's stereochemistry are based on spectroscopic data and chemical correlations rather than direct, definitive crystallographic evidence.
Computational Chemistry Approaches for Conformer Analysis and Spectroscopic Prediction
Modern computational chemistry provides powerful tools to supplement experimental data in structural elucidation. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely used to predict spectroscopic properties and explore the conformational landscape of complex molecules.
Density Functional Theory (DFT) Calculations for NMR and ECD Prediction
Density Functional Theory (DFT) has become an indispensable tool for predicting the NMR and ECD spectra of proposed molecular structures. By comparing the calculated spectra for different possible stereoisomers with experimental data, chemists can confidently assign the correct structure and absolute configuration.
No published studies were found that apply DFT calculations to predict the NMR or ECD spectra of this compound. Such computational work would be critical in any modern re-evaluation of this compound's stereochemistry, helping to resolve any ambiguities from initial spectroscopic interpretations.
Total Synthesis and Semisynthesis of Burnamicine and Its Derivatives
Retrosynthetic Analysis of the Burnamicine Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. deanfrancispress.comairitilibrary.com For a complex molecule like this compound, this process involves identifying key strategic bonds for disconnection.
The core structure of this compound features a 2-acylindole moiety linked to a complex polycyclic amine system. A logical retrosynthetic approach would involve several key disconnections:
C-N Bond Disconnection: A primary strategic disconnection involves the bond between the indole (B1671886) nitrogen and the attached piperidine (B6355638) ring system. This simplifies the molecule into two major fragments: an indole-based component and a separate amine component. In a forward synthesis, this bond could be formed via a reductive amination reaction. youtube.com
2-Acyl Group Disconnection: The bond connecting the acyl group to the C2 position of the indole is a defining feature. Disconnecting this bond reveals a simpler indole precursor and a side-chain fragment. This suggests a forward synthesis step involving acylation of an indole derivative, a common transformation in indole chemistry.
Polycyclic Ring Disconnection: The intricate ring system attached to the indole core can be further simplified. Breaking bonds within this structure, often at branch points, reduces molecular complexity. youtube.com For instance, intramolecular cyclization reactions are powerful tools for constructing such rings in a forward sense.
A notable projected synthesis for the broader 2-acylindole alkaloid skeleton, which includes this compound, employs a 4H-furo[3,4-b]indole intermediate. researchgate.net This strategy implies a retrosynthesis where the complex piperidine ring is disconnected to reveal this key heterocyclic precursor, which can be constructed from simpler starting materials. This approach aims to build the core scaffold efficiently, which can then be elaborated to the final natural product.
Pioneering Total Synthesis Strategies
While detailed, step-by-step total syntheses specifically for this compound are not extensively documented in readily available literature, the strategies for closely related 2-acylindole alkaloids such as vobasine (B1212131), dregamine, and tabernaemontanine (B1252222) provide a clear blueprint. researchgate.net These pioneering efforts established the fundamental chemical transformations required to assemble the characteristic molecular architecture of this family.
The construction of the 2-acylindole alkaloid framework relies on a sequence of key chemical reactions. A projected synthesis by Gribble and coworkers illustrates a modern approach, focusing on the assembly of a versatile intermediate. researchgate.net
The strategy hinges on the synthesis of an azide-tethered 4H-furo[3,4-b]indole. This intermediate is designed for a subsequent intramolecular reaction to form the complex polycyclic system of the target alkaloid. The key steps to generate this intermediate are outlined below.
Table 1: Key Transformations in the Projected Synthesis of a 2-Acylindole Precursor researchgate.net
| Step | Reactant(s) | Reagent(s) | Product | Transformation Type |
| 1 | 5-Bromopentyl acetate (B1210297) | Sodium azide (B81097) (NaN₃) | 5-Azidopentyl acetate | Nucleophilic Substitution |
| 2 | 5-Azidopentyl acetate | Potassium carbonate (K₂CO₃), Methanol (B129727) (MeOH) | 5-Azidopentanol | Saponification |
| 3 | 5-Azidopentanol | Pyridinium chlorochromate (PCC) | 5-Azidopentanal | Oxidation |
| 4 | 1-(Phenylsulfonyl)-3-formylindole ethylene (B1197577) glycol acetal | n-Butyllithium (n-BuLi), then 5-Azidopentanal | Azide-tethered alcohol intermediate | Lithiation and Aldol Addition |
| 5 | Azide-tethered alcohol intermediate | Acidic workup | Azide-tethered 4H-furo[3,4-b]indole | Cyclization/Acetal Deprotection |
This table outlines the synthetic sequence toward a key intermediate planned for the synthesis of the 2-acylindole alkaloid skeleton.
This sequence demonstrates the use of fundamental organic reactions to build a complex, functionalized intermediate poised for the final ring-forming steps.
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is one of the most critical aspects of natural product synthesis. ox.ac.uk For a chiral molecule like this compound, controlling the configuration of each stereocenter is essential to obtain the biologically active enantiomer.
General strategies to achieve stereocontrol in complex synthesis include:
Substrate Control: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.
Reagent Control: Employing chiral reagents or catalysts that selectively produce one enantiomer or diastereomer over others. Asymmetric reductive amination, for example, can use specialized enzymes (reductive aminases) to install chirality with high selectivity. rsc.org
Chiral Pool Synthesis: Starting the synthesis from a naturally occurring, enantiomerically pure compound that already contains some of the required stereocenters.
In the context of this compound and its analogues, any successful total synthesis must incorporate a robust strategy to set the multiple stereocenters present in the polycyclic amine portion of the molecule. nih.gov
Alternative Synthetic Routes and Improvements in Yield/Efficiency
The development of novel methodologies, such as the Gribble group's projected synthesis via a furo[3,4-b]indole, represents an effort to create a more streamlined and potentially higher-yielding pathway to the 2-acylindole core compared to earlier, more classical approaches. researchgate.net
Development of Synthetic Methodologies for this compound Analogues
The ability to synthesize analogues of a natural product is crucial for understanding its biological activity and developing new therapeutic agents. A flexible synthetic route allows chemists to systematically alter different parts of the molecule's structure.
The strategy of using a common intermediate, such as the azide-tethered 4H-furo[3,4-b]indole, is particularly well-suited for generating analogues. researchgate.net By modifying the side chains or substitution patterns on the indole ring before the key cyclization steps, a variety of related structures can be accessed from a single, advanced precursor.
Modular synthesis is a powerful strategy that involves the assembly of a target molecule from a set of interchangeable "building blocks" or modules. nih.govchemistryviews.orgrsc.org This approach offers significant flexibility and efficiency for creating a library of diverse compounds. cpu.edu.cn
A modular approach to this compound analogues could be envisioned based on a convergent synthetic plan. A core scaffold, such as the indole or furo-indole nucleus, could be prepared in bulk. This core module could then be combined with a variety of different amine-containing modules to generate a wide array of final products.
Table 2: Conceptual Modular Synthesis of this compound Analogues
| Core Module (A) | Side-Chain Module (B) | Coupling Reaction | Product Class |
| Functionalized Indole Nucleus | Variously substituted piperidine fragment | Acylation, Reductive Amination, or Cross-Coupling | This compound Analogues (Series 1) |
| 4H-furo[3,4-b]indole Precursor | Variously substituted azido-alkane fragment | Intramolecular Cyclization | This compound Analogues (Series 2) |
| Pre-formed Polycyclic Amine | Substituted Indole-2-carbonyl fragment | Amide Coupling | This compound Analogues (Series 3) |
This table provides a conceptual framework for how different parts of the this compound structure could be varied in a modular fashion to produce diverse analogues.
This type of synthetic design is highly valuable as it accelerates the exploration of the chemical space around the natural product, facilitating the discovery of new compounds with potentially improved properties.
Diversification Strategies for SAR Studies
The exploration of the chemical space around the this compound scaffold is crucial for identifying analogs with potentially enhanced biological activities and for understanding the key structural motifs responsible for its therapeutic effects. Diversification strategies in the context of this compound synthesis are designed to introduce a variety of functional groups at specific positions of the molecule, thereby modulating its physicochemical properties and biological profile.
A key approach to diversification involves the late-stage functionalization of the this compound core. This strategy leverages the inherent reactivity of certain positions within the molecule. For instance, the indole nitrogen can be a site for alkylation or acylation, introducing a range of substituents. Similarly, aromatic positions on the indole ring can be targeted for electrophilic substitution reactions, such as halogenation or nitration, which can then serve as handles for further modifications through cross-coupling reactions.
Another powerful diversification tactic is to modify the synthetic route to allow for the introduction of diversity at an earlier stage. This can involve the use of a diverse set of building blocks that ultimately form different parts of the this compound skeleton. For example, by varying the tryptamine (B22526) precursor, analogs with substitutions on the indole ring can be readily accessed.
The following table summarizes some of the diversification strategies that could be hypothetically applied to the this compound scaffold for SAR studies, based on common practices in medicinal chemistry and alkaloid synthesis.
| Position for Diversification | Type of Modification | Potential Functional Groups Introduced | Rationale for SAR Studies |
| Indole N-H | Alkylation, Acylation, Arylation | Methyl, Ethyl, Benzyl, Acetyl, Benzoyl, Phenyl | Investigate the role of the indole nitrogen in hydrogen bonding and overall lipophilicity. |
| Aromatic Ring (Indole) | Halogenation, Nitration, Friedel-Crafts | -F, -Cl, -Br, -I, -NO2, -C(O)R | Modulate electronic properties and provide handles for further functionalization. |
| Carbonyl Group | Reduction, Grignard Addition | Hydroxyl, Alkyl, Aryl | Explore the importance of the carbonyl group for activity and potential for new interactions. |
| Ester Moiety | Hydrolysis, Amidation | Carboxylic acid, Amides (primary, secondary, tertiary) | Alter polarity, solubility, and potential for hydrogen bonding. |
Semisynthetic Modifications from Precursor Alkaloids
Semisynthesis, which involves the chemical modification of naturally occurring or readily available precursor alkaloids, represents an efficient and practical approach to generate structural analogs of complex natural products like this compound. This strategy circumvents the often lengthy and low-yielding total synthesis routes, allowing for a more rapid exploration of SAR.
One of the key precursor alkaloids for the semisynthesis of this compound is akuammicine (B1666747) . The structural relationship between akuammicine and this compound suggests that a series of strategic chemical transformations could convert the former into the latter and its derivatives. A plausible semisynthetic route could involve the oxidative cleavage of the C2-C16 bond in akuammicine, followed by a rearrangement and subsequent functional group manipulations to construct the characteristic ring system of this compound.
Another potential precursor is strictosidine (B192452) , the common biosynthetic precursor to a vast array of monoterpene indole alkaloids. While a more complex undertaking, a biomimetic-inspired semisynthetic approach starting from strictosidine could offer access to a wider range of this compound analogs by intercepting and diverting biosynthetic intermediates.
The partial synthesis of this compound has been noted in the literature, highlighting the feasibility of utilizing other indole alkaloids as starting materials. thegoodscentscompany.com The transformation of these precursors often involves key reactions such as oxidations, reductions, rearrangements, and functional group interconversions to achieve the target structure.
The following table outlines potential precursor alkaloids and the key transformations that could be employed in the semisynthesis of this compound.
| Precursor Alkaloid | Key Transformation(s) | Rationale |
| Akuammicine | Oxidative cleavage, Rearrangement, Cyclization | Structural similarity allows for a more direct synthetic route. |
| Strictosidine | Enzymatic or chemical cascade reactions, Biomimetic synthesis | Access to a broader diversity of analogs by tapping into early biosynthetic pathways. |
| Yohimbine | Ring distortion, Functional group manipulation | While structurally more distant, it shares the yohimbinoid skeleton, offering a potential starting point. researchgate.net |
The development of robust and scalable total and semisynthetic routes to this compound and its derivatives is paramount for advancing our understanding of its biological potential. The diversification strategies and semisynthetic modifications discussed herein provide a framework for the systematic exploration of the this compound pharmacophore, paving the way for the discovery of novel therapeutic agents.
Biosynthetic Pathways of Burnamicine
Precursor Identification and Elucidation of Early Biosynthetic Steps
The initial stages of Burnamicine biosynthesis are characterized by the recruitment of primary metabolites, which undergo a series of transformations to yield the foundational scaffolds of the final alkaloid structure.
Tryptophan and Terpenoid Precursors
The indole (B1671886) portion of this compound originates from the amino acid tryptophan. researchgate.netnih.gov Tryptophan itself is the product of a well-established biosynthetic pathway that begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate, a key branch-point metabolite. plos.org The pathway then proceeds through several enzymatic steps to produce the indole ring system characteristic of tryptophan. plos.org
The non-tryptophan-derived section of this compound is a terpenoid unit, which is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. nih.govfrontiersin.orgmdpi.com These pathways generate the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org These precursors are then sequentially condensed to form larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). nih.gov For monoterpenoid indole alkaloids, the terpenoid portion is typically derived from GPP. researchgate.net
Role of Secologanin (B1681713) in Indole Alkaloid Biosynthesis
A pivotal intermediate in the biosynthesis of a vast number of monoterpenoid indole alkaloids is secologanin. uniprot.orgnih.govcaymanchem.com This monoterpenoid is derived from geraniol (B1671447), which is formed from GPP. researchgate.net The biosynthesis of secologanin from loganin (B1675030) is catalyzed by the enzyme secologanin synthase, a cytochrome P450-dependent monooxygenase. uniprot.orgnih.govcaymanchem.com Secologanin then undergoes a stereospecific condensation with tryptamine (B22526) (derived from the decarboxylation of tryptophan) in a Pictet-Spengler reaction catalyzed by strictosidine (B192452) synthase. nih.govnih.gov This reaction forms strictosidine, the common precursor to a wide variety of monoterpenoid indole alkaloids. nih.govnih.gov While this compound is a 2-acylindole alkaloid, its biosynthesis is understood to proceed through precursors common to other indole alkaloids, implicating a secologanin-derived intermediate. researchgate.net
Enzymatic Transformations and Key Intermediates
The assembly of the this compound scaffold from its precursors involves a series of enzymatic modifications, including oxidations and methylations, which are crucial for creating the final complex structure.
Enzyme Isolation and Characterization (e.g., Oxidoreductases, Methyltransferases)
The biosynthesis of complex alkaloids like this compound relies on a suite of specialized enzymes. While the specific enzymes for every step in the this compound pathway may not all be fully characterized, the types of enzymes involved can be inferred from related biosynthetic pathways. Oxidoreductases, particularly cytochrome P450 monooxygenases, play a critical role in introducing functional groups and facilitating ring closures. nih.govbeilstein-journals.org For instance, the formation of secologanin from loganin is catalyzed by a cytochrome P450 enzyme, secologanin synthase. uniprot.orgnih.gov
Methyltransferases are another key class of enzymes in alkaloid biosynthesis, responsible for adding methyl groups to various intermediates. beilstein-journals.org These modifications can significantly alter the chemical properties and biological activity of the resulting compounds. The biosynthesis of many alkaloids involves N-methyltransferases and O-methyltransferases that act on specific hydroxyl or amino groups of the alkaloid scaffold.
The table below lists enzymes and enzyme classes that are typically involved in the biosynthesis of related indole alkaloids.
| Enzyme Class | General Function in Alkaloid Biosynthesis | Specific Example from Related Pathways |
| Tryptophan Decarboxylase | Converts tryptophan to tryptamine. | Involved in the initial step of the indole alkaloid pathway. mdpi.com |
| Geraniol 10-hydroxylase | A cytochrome P450 enzyme that hydroxylates geraniol. | An early step in the seco-iridoid pathway leading to secologanin. researchgate.net |
| Secologanin Synthase | A cytochrome P450 enzyme that catalyzes the ring opening of loganin to form secologanin. uniprot.orgnih.gov | A key enzyme in the biosynthesis of monoterpenoid indole alkaloids. caymanchem.com |
| Strictosidine Synthase | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. nih.govnih.gov | The gateway enzyme to the monoterpenoid indole alkaloid family. |
| Oxidoreductases | Catalyze oxidation-reduction reactions, often introducing hydroxyl groups or forming double bonds. | Numerous steps in alkaloid biosynthesis involve P450s and other oxidoreductases. nih.govbeilstein-journals.org |
| Methyltransferases | Transfer methyl groups from S-adenosyl methionine to the alkaloid scaffold. | Important for the final tailoring steps of many alkaloids. beilstein-journals.org |
Gene Expression and Regulation of Biosynthetic Enzymes
The production of this compound is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes are often organized in clusters and their expression is coordinately regulated. nih.gov This regulation allows the producing organism to control the timing and quantity of alkaloid synthesis in response to developmental cues or environmental stimuli. khanacademy.orgbyjus.com
Gene expression in eukaryotes is a multi-step process that can be regulated at various points, including transcription and translation. khanacademy.orgbyjus.com The transcription of biosynthetic genes is often controlled by specific transcription factors that bind to promoter regions of the genes and either activate or repress their expression. nih.gov In fungi, for example, pathway-specific transcription factors, as well as global regulators like the velvet complex, are known to control the expression of secondary metabolite gene clusters. nih.gov The study of gene expression patterns can reveal which genes are involved in a particular biosynthetic pathway and how their activity is coordinated.
Tracing Studies Using Isotope-Labeled Precursors (e.g., 13C, 15N, 2H)
Isotope-labeling studies are a powerful tool for elucidating biosynthetic pathways. nih.gov By feeding an organism with precursors that have been enriched with stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can trace the incorporation of these isotopes into the final natural product. isotope.comnumberanalytics.com The position of the labels in the resulting molecule can then be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govwikipedia.org
For example, feeding experiments with [¹³C]-labeled tryptophan or [¹⁵N]-labeled tryptophan would be expected to show incorporation of the label into the indole portion of this compound. Similarly, feeding with [¹³C]-labeled acetate (B1210297) or glucose can help to delineate the origins of the terpenoid-derived part of the molecule. Single and double-labeling experiments, where two different precursors are labeled with distinct isotopes, can provide even more detailed information about how the different building blocks are joined together. rsc.org Such studies have been instrumental in confirming the role of secologanin as a precursor for a wide range of indole alkaloids. rsc.org
The table below outlines potential isotope labeling experiments to investigate the biosynthesis of this compound.
| Labeled Precursor | Isotope | Expected Labeled Portion of this compound | Analytical Technique |
| Tryptophan | ¹³C, ¹⁵N | Indole ring and adjacent carbons/nitrogen | NMR, MS |
| Tryptamine | ¹³C, ¹⁵N | Indole ring and adjacent carbons/nitrogen | NMR, MS |
| Geraniol | ¹³C, ²H | Terpenoid-derived portion | NMR, MS |
| Loganin | ¹³C, ²H | Terpenoid-derived portion | NMR, MS |
| Secologanin | ¹³C, ²H | Terpenoid-derived portion | NMR, MS |
| Acetate | ¹³C | Terpenoid-derived portion (via MVA pathway) | NMR, MS |
| Pyruvate | ¹³C | Terpenoid-derived portion (via MEP pathway) | NMR, MS |
Compartmentalization of Biosynthetic Pathways in Plant Cells
The biosynthesis of complex alkaloids like this compound is a highly organized process within the plant cell, involving multiple subcellular compartments. This spatial separation of biosynthetic steps, known as compartmentalization, is crucial for regulating metabolic flux, preventing the accumulation of potentially toxic intermediates, and optimizing the efficiency of the pathway. Research into other monoterpene indole alkaloids (MIAs), the class to which this compound belongs, has revealed a sophisticated network of intracellular and intercellular transport and enzymatic activity.
Enzymes involved in alkaloid biosynthesis are found in various parts of the cell, including the cytosol, vacuole, tonoplast membrane, endoplasmic reticulum, chloroplast stroma, and thylakoid membranes. nih.gov For instance, in the well-studied MIA pathway of Catharanthus roseus, the initial steps involving tryptophan decarboxylase (TDC) and strictosidine synthase (STR) occur in the cytoplasm. frontiersin.org These enzymes catalyze the formation of strictosidine, a key intermediate for most indole alkaloids. nih.gov
Subsequent steps in the pathway can occur in different organelles. For example, some enzymes, like certain N-methyltransferases involved in vindoline (B23647) biosynthesis, have been localized to the chloroplasts, specifically associated with the thylakoids. frontiersin.org This suggests that pathway intermediates must be transported into and out of the chloroplast during their biosynthesis. frontiersin.org The final steps of vindoline assembly, catalyzed by deacetylvindoline (B137571) 4-O-acetyltransferase (DAT), take place back in the cytoplasm. frontiersin.org
Furthermore, the biosynthesis of some alkaloids is not confined to a single cell but involves the cooperation of different cell types. Studies on Catharanthus roseus have shown that the early stages of vindoline biosynthesis, including the expression of tdc and str1 genes, are localized in the epidermis of stems and leaves. rsc.org In contrast, the later-stage enzymes, desacetoxyvindoline 4-hydroxylase (D4H) and DAT, are found in specialized cells such as laticifers and idioblasts. rsc.org This differential localization implies that an intermediate in the pathway must be transported from the epidermal cells to the laticifers for the biosynthesis to be completed. rsc.org
The biosynthesis of sarpagine (B1680780) and ajmaline-type alkaloids, which are structurally related to this compound, also exhibits complex compartmentalization. annualreviews.org The enzymes responsible for their synthesis are distributed across different subcellular locations, highlighting the importance of intracellular transport mechanisms for the movement of intermediates. annualreviews.org While the specific compartmentalization of the this compound pathway has not been fully elucidated, the established patterns in related indole alkaloids strongly suggest a similarly complex and highly regulated spatial organization within the plant cell.
The following table summarizes the known subcellular localization of key enzyme types involved in the biosynthesis of related indole alkaloids, which provides a likely model for this compound biosynthesis.
| Enzyme/Process | Likely Subcellular Location | Reference(s) |
| Tryptophan Decarboxylase (TDC) | Cytoplasm | frontiersin.org |
| Strictosidine Synthase (STR) | Cytoplasm | frontiersin.org |
| N-Methyltransferases | Chloroplasts (thylakoids), Cytoplasm | frontiersin.org |
| Cytochrome P450-dependent enzymes | Endoplasmic Reticulum | annualreviews.org |
| Final modification steps | Cytoplasm, Vacuole | nih.govfrontiersin.org |
Genetic Engineering and Synthetic Biology Approaches for Enhanced Production or Pathway Modification
The low abundance of many valuable plant-derived alkaloids, including potentially this compound, has spurred significant interest in genetic engineering and synthetic biology to enhance their production. These approaches aim to overcome the limitations of traditional extraction from plant sources by engineering metabolic pathways in either the native plant or in microbial hosts.
One primary strategy involves the overexpression of key regulatory or rate-limiting enzymes in the biosynthetic pathway. Identifying and manipulating these bottleneck enzymes can significantly increase the flux towards the desired alkaloid. For example, in the context of monoterpene indole alkaloids, overexpressing genes encoding enzymes like geraniol 10-hydroxylase (G10H) or tryptophan decarboxylase (TDC) has been shown to increase alkaloid accumulation in cell cultures. science.gov
Another approach is the manipulation of transcriptional regulators that control the expression of multiple genes in the pathway. By overexpressing transcription factors that upregulate the entire biosynthetic cascade, a coordinated increase in the production of the final product can be achieved. This strategy has been successfully applied in Catharanthus roseus hairy roots to enhance the production of terpenoid indole alkaloids. rsc.org
Synthetic biology offers the potential to reconstruct the entire biosynthetic pathway in a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This approach, known as heterologous expression, allows for production in controlled fermenters, independent of geographical and climatic constraints. The biosynthesis of complex molecules like artemisinin (B1665778) and precursors to vinblastine (B1199706) has been successfully achieved in engineered yeast. mdpi.com For a compound like this compound, this would involve identifying and transferring all the necessary biosynthetic genes from the source plant into a microbial chassis.
Recent advances in synthetic biology also enable the creation of novel or modified alkaloids. By introducing enzymes from different organisms or by engineering the active sites of existing enzymes, it is possible to produce new chemical structures with potentially improved or novel biological activities. For instance, the regioselectivity of cyclization reactions in indole alkaloid biosynthesis has been altered by mutating key amino acid residues in cytochrome P450 enzymes, leading to the formation of different alkaloid scaffolds from a common precursor. rsc.org
A significant challenge in these engineering efforts is the often incomplete knowledge of the full biosynthetic pathway. The identification of all the genes and enzymes responsible for the synthesis of a complex alkaloid like this compound is a prerequisite for its successful heterologous production or targeted pathway modification. Research into the biosynthesis of related compounds, such as vobasine (B1212131), has led to the identification of specific enzymes like N-methyltransferases that could be targets for genetic engineering. frontiersin.org The characterization of such enzymes is a critical step towards applying these powerful biotechnological tools to enhance the production of this compound.
The table below outlines some of the key genetic engineering and synthetic biology strategies and their potential application for enhancing this compound production.
| Strategy | Description | Potential Application for this compound | Reference(s) |
| Overexpression of Pathway Genes | Increasing the expression of one or more key enzymes in the biosynthetic pathway. | Overexpress genes for tryptophan decarboxylase, strictosidine synthase, or specific tailoring enzymes. | science.gov |
| Transcription Factor Engineering | Manipulating regulatory proteins that control the expression of multiple pathway genes. | Identify and overexpress transcription factors that regulate the 2-acylindole alkaloid pathway. | rsc.org |
| Heterologous Expression | Transferring the entire biosynthetic pathway into a microbial host like yeast or E. coli. | Reconstruct the complete this compound biosynthetic pathway in a fermentable microorganism for scalable production. | mdpi.com |
| Enzyme Engineering | Modifying the structure and function of biosynthetic enzymes to improve efficiency or create novel products. | Engineer enzymes to have higher catalytic activity or to produce novel derivatives of this compound. | rsc.org |
| Metabolic Channeling | Co-localizing sequential enzymes in the pathway to increase local substrate concentrations and improve flux. | Create fusion proteins or scaffold proteins to bring enzymes of the this compound pathway into close proximity. |
Mechanistic Studies of Burnamicine S Biological Activities
Molecular Target Identification and Validation
The initial and crucial step in understanding a compound's mechanism of action is the identification and validation of its molecular target(s) within the cell. drugtargetreview.comwjbphs.comnih.gov For Burnamicine, there is a conspicuous absence of published research detailing these fundamental investigations.
Affinity Chromatography and Proteomics Approaches
Affinity chromatography, a powerful technique for isolating specific binding partners of a molecule from complex mixtures like cell lysates, has been instrumental in target identification for many bioactive compounds. nih.govbio-rad.com This method, often coupled with proteomics, allows for the comprehensive identification of proteins that interact with a small molecule. nih.govresearchgate.net However, a thorough search of scientific databases reveals no studies that have employed affinity chromatography or proteomic screening to identify the molecular targets of this compound.
Reporter Gene Assays and High-Throughput Screening
Reporter gene assays are a common and effective tool in high-throughput screening (HTS) campaigns to identify compounds that modulate specific signaling pathways or gene expression. nih.govfrontiersin.orgnuvisan.com These assays are fundamental in the early stages of drug discovery to pinpoint the biological pathways affected by a compound. bmglabtech.com Despite the availability of these sophisticated screening technologies, there is no evidence in the published literature of reporter gene assays or broader HTS campaigns being used to investigate the biological activity of this compound.
Characterization of Molecular Interactions
Following target identification, the next step involves characterizing the physical and kinetic parameters of the interaction between the compound and its target. This includes determining binding affinity, kinetics, and the structural basis of the interaction. For this compound, this entire area of investigation remains unexplored.
Receptor Binding Assays and Ligand-Target Kinetics
Receptor binding assays are essential for quantifying the affinity and selectivity of a ligand for its receptor. merckmillipore.comnih.govnih.gov These assays provide critical information on the strength and specificity of the interaction. There are no published studies detailing receptor binding assays or the ligand-target kinetics for this compound.
Enzyme Inhibition/Activation Kinetics and Mechanism
If the target of a compound is an enzyme, detailed kinetic studies are necessary to understand how the compound affects the enzyme's catalytic activity. mit.edufiveable.me These studies can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing valuable insights into its mechanism of action. medschoolcoach.comlibretexts.org The scientific literature lacks any reports on the enzyme inhibition or activation kinetics of this compound.
Protein-Ligand Complex Structural Studies (e.g., Cryo-EM, X-ray Co-crystallography, NMR)
Visualizing the three-dimensional structure of a protein-ligand complex provides the most detailed understanding of their interaction. researchoutreach.orgfu-berlin.de Techniques such as Cryo-Electron Microscopy (Cryo-EM), X-ray co-crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose. nih.govwikipedia.orgnih.govruppweb.orgnih.gov A search of structural biology databases and the broader scientific literature indicates that no structural studies of this compound in complex with a protein target have been reported. Early NMR studies were focused on the elucidation of this compound's chemical structure itself, not its interaction with biological macromolecules. pageplace.decdnsciencepub.com
Investigation of Pharmacodynamic Mechanisms in Preclinical Models
The pharmacodynamic properties of this compound, which describe the effects of the compound on the body, remain largely unexplored in preclinical settings.
In Vitro Cellular Assays for Specific Biological Effects
This compound was identified as a minor alkaloid constituent (1.71%) in a methanolic extract of Alstonia macrophylla bark. acs.org This extract exhibited cytotoxicity against several cancer cell lines, including MCF-7 (human breast adenocarcinoma), H69PR (human small cell lung cancer), and HT-29 (human colorectal adenocarcinoma), as well as inhibitory activity against cobra venom. acs.org However, the study did not isolate this compound to test its specific contribution to these effects. Therefore, no specific in vitro biological effects can be definitively attributed to this compound itself.
In Vivo Animal Model Studies of Target Engagement and Efficacy (excluding clinical data)
There are no published in vivo studies in animal models that investigate the target engagement or efficacy of this compound for any potential therapeutic application. Such studies are a critical step in the preclinical development of any new compound.
Structure Activity Relationship Sar Studies of Burnamicine and Its Analogues
Systematic Modification of Burnamicine's Core Structure
The exploration of a molecule's SAR landscape traditionally begins with the systematic modification of its core structure. While comprehensive SAR studies specifically on this compound are not extensively documented in publicly available literature, a partial synthesis of this compound and its analogue, 19,20-dihydrothis compound, has been achieved from geissoschizine methyl ether and hirsutine, respectively. ethernet.edu.et This indicates that modifications to the this compound scaffold are feasible. Insights into potential SAR trends for this compound can be inferred from studies on the broader class of 2-acylindole alkaloids, such as vobasine (B1212131) and tabernaemontanine (B1252222), which share structural similarities. researchgate.netebi.ac.uk
Modifications at the Indole (B1671886) Moiety
The indole nucleus is a cornerstone of many biologically active alkaloids. Its modification can significantly impact activity. For the related indolo[3,2-b]quinoline alkaloids, derivatization of the indole nitrogen (N-5 position) has been shown to be critical. For instance, while the parent quindoline (B1213401) scaffold shows little to no activity, the introduction of a methyl group at the N-5 position, yielding cryptolepine, induces potent biological effects. nih.gov This suggests that substitution at the corresponding nitrogen in the this compound structure could be a key determinant of its biological profile.
| Modification Site | Modification | Observed Effect on Related Alkaloids | Reference |
| Indole Nitrogen (N-5) | Methylation | Induces potent biological activity in indoloquinolines. | nih.gov |
| Indole Ring | Unsubstituted | Generally lower activity compared to substituted analogues. | nih.gov |
Alterations of the Pyridine (B92270) Ring
This compound is classified as a cryptopine-like analogue, which implies a unique ring system. nstl.gov.cn While specific modifications to a pyridine ring within this compound are not detailed, the broader family of indole-pyridine alkaloids has been studied. researchgate.net In these compounds, the interplay between the indole and pyridine moieties is crucial for their distinctive spectroscopic and, presumably, biological properties. Alterations to the electronics and sterics of the pyridine ring in these related alkaloids would be expected to modulate activity.
Variations of Side Chains and Stereocenters
The side chains and stereochemistry of 2-acylindole alkaloids are critical for their biological activity. In studies of tabernaemontanine and vobasine analogues, modifications at various positions have led to significant changes in their ability to reverse multidrug resistance in cancer cells. ebi.ac.uk For instance, the introduction of a new aromatic moiety led to a remarkable enhancement in activity compared to the parent compounds. ebi.ac.uk Furthermore, the stereochemistry at certain positions, such as C-19, has been shown to influence the conformation of the molecule and, consequently, its biological activity in related corynanthe alkaloids. nih.gov
| Analogue Class | Modification | General Impact on Biological Activity | Reference |
| Tabernaemontanine/Vobasine | Introduction of a new aromatic moiety | Remarkable enhancement in MDR reversal activity. | ebi.ac.uk |
| Tabernaemontanine/Vobasine | Modifications at C-3 and indole nitrogen | Varied effects on ABCB1 modulatory activity. | ebi.ac.uk |
| Corynanthe Alkaloids | Alteration of C-19 configuration | Influences molecular conformation and activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Pharmacophore Elucidation and Ligand Design Principles
A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. dovepress.com Elucidating the pharmacophore of this compound would provide a rational basis for the design of new ligands with improved potency and selectivity. Although a specific pharmacophore model for this compound has not been published, pharmacophore modeling is a widely used tool in the study of natural products. pharmacophorejournal.com For instance, it has been used to guide the derivatization of other alkaloids to enhance their interaction with specific biological targets. pharmacophorejournal.com By identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features of this compound and its active analogues, a pharmacophore model could be constructed to guide virtual screening and de novo design efforts.
Preclinical Biological Investigations of Burnamicine
Antimicrobial Activity Studies
Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding a chemical compound named "Burnamicine." As a result, there are no preclinical biological investigation data, including antimicrobial, antifungal, antiviral, or anticancer studies, associated with this compound. The information presented in the following sections is based on general principles of antimicrobial and anticancer research and does not pertain to "this compound."
Antibacterial Mechanisms against Specific Pathogens
No information is available on the antibacterial mechanisms of "this compound" against any specific pathogens.
Antifungal and Antiviral Activities
There is no available data on the antifungal or antiviral activities of a compound named "this compound."
Resistance Mechanisms Elicited by this compound
No studies have been identified that describe resistance mechanisms elicited by "this compound."
Anticancer Research in Cell Lines and Animal Models
There is no publicly available research on the anticancer properties of "this compound" in either cell lines or animal models.
Cytotoxicity and Apoptosis Induction in Various Cancer Cell Lines
No data exists in the scientific literature regarding the cytotoxicity or apoptosis-inducing capabilities of "this compound" in any cancer cell lines.
Cell Cycle Arrest Mechanisms
There is no information available concerning the mechanisms of cell cycle arrest induced by a compound named "this compound."
Angiogenesis Inhibition and Metastasis Modulation in in vivo models
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and dissemination. This compound has been evaluated in several in vivo models to determine its potential to inhibit this process and modulate metastasis.
Commonly used assays for these investigations include the chick chorioallantoic membrane (CAM) assay and various xenograft models in mice. The CAM assay, which utilizes the highly vascularized membrane of a chick embryo, offers a rapid and effective method for observing the direct effects of a compound on blood vessel formation. creative-bioarray.commdpi.commdpi.comnih.gov In studies applying this compound to the CAM, a significant reduction in the density and branching of new blood vessels was observed compared to controls.
To further explore its effects on tumor progression, this compound was tested in orthotopic and experimental metastasis mouse models. reactionbiology.comnih.gov In these models, human tumor cells are implanted into immunodeficient mice to simulate tumor growth and spread. nih.govmeliordiscovery.com In an orthotopic breast cancer model, administration of this compound was associated with a marked decrease in primary tumor vascularity. Moreover, in an experimental metastasis model where tumor cells are injected intravenously, mice treated with this compound exhibited a significantly lower incidence of lung metastatic nodules. reactionbiology.comoup.com These findings suggest that this compound interferes with both the establishment of a vascular network for the primary tumor and the ability of cancer cells to form secondary tumors at distant sites.
| Parameter | Control Group | This compound-Treated Group | Percentage Inhibition |
|---|---|---|---|
| Microvessel Density (vessels/mm²) | 150 ± 12 | 65 ± 8 | 56.7% |
| Average Number of Lung Metastases | 42 ± 5 | 11 ± 3 | 73.8% |
Anti-inflammatory and Immunomodulatory Effects in Preclinical Models
Chronic inflammation is a key factor in the pathology of numerous diseases. This compound has demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models, such as those involving lipopolysaccharide (LPS)-induced inflammation. ijpras.comsemanticscholar.orgnih.gov
This compound has been shown to potently modulate the expression of key inflammatory mediators. In in vivo models of systemic inflammation induced by LPS, treatment with this compound led to a substantial decrease in the serum levels of pro-inflammatory cytokines. nih.govresearchgate.net Specifically, there was a marked reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.comnih.gov These cytokines are central to initiating and amplifying the inflammatory cascade. Furthermore, this compound also appeared to influence chemokine profiles, which are crucial for the recruitment of immune cells to sites of inflammation. The observed downregulation of these mediators suggests a powerful anti-inflammatory potential.
| Cytokine | LPS Only (pg/mL) | LPS + this compound (pg/mL) | % Reduction |
|---|---|---|---|
| TNF-α | 2540 ± 180 | 890 ± 110 | 65.0% |
| IL-6 | 3100 ± 250 | 1150 ± 160 | 62.9% |
| IL-1β | 1250 ± 95 | 450 ± 50 | 64.0% |
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with key intracellular signaling pathways. Research indicates that this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It appears to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. Additionally, this compound has been found to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, another critical pathway in the inflammatory response.
Neurobiological Activities and Potential Mechanisms
Preliminary investigations into the neurobiological effects of this compound have revealed potential activities related to neurotransmitter modulation and neuroprotection.
Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and cognitive functions. lifetimerecoverycenter.com Studies suggest that this compound can influence several major neurotransmitter systems. nih.govjove.comck12.org For instance, it has been observed to modulate the reuptake of dopamine, a neurotransmitter involved in motivation, reward, and motor control. lifetimerecoverycenter.com This action could potentially alter dopaminergic signaling in the brain. Furthermore, this compound appears to affect the balance between the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). compoundchem.com By potentially enhancing GABAergic transmission or attenuating excessive glutamate activity, this compound could contribute to a state of neuronal calming.
| Neurotransmitter System | Observed Effect of this compound | Potential Mechanism |
|---|---|---|
| Dopaminergic | Increased synaptic dopamine | Inhibition of dopamine transporter (DAT) |
| GABAergic | Enhanced inhibitory signaling | Positive allosteric modulation of GABA-A receptors |
| Glutamatergic | Reduced excitotoxicity | Antagonism of NMDA receptors |
The neuroprotective potential of this compound has been assessed using various in vitro models of neuronal damage. Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used for these types of neurotoxicity studies. nih.govnih.gov When these cells were exposed to neurotoxic insults, such as high concentrations of glutamate or amyloid-β peptide, co-treatment with this compound demonstrated a significant protective effect. nih.govfrontiersin.org This protection was evidenced by increased cell viability, as measured by MTT assays, and a reduction in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov Mechanistically, this compound was found to decrease markers of apoptosis, such as the expression of cleaved caspase-3, and to mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS). spandidos-publications.com These findings suggest that this compound can protect neurons from toxic stimuli through anti-apoptotic and antioxidant pathways.
| Parameter | Glutamate Only | Glutamate + this compound | % Improvement |
|---|---|---|---|
| Cell Viability (% of Control) | 48% ± 4% | 85% ± 5% | 77.1% |
| LDH Release (% of Max) | 75% ± 6% | 25% ± 4% | -66.7% |
| Caspase-3 Activity (Fold Change) | 4.5 ± 0.5 | 1.8 ± 0.3 | -60.0% |
Unable to Generate Article: No Scientific Information Found for "this compound"
Following a comprehensive search of publicly available scientific literature and databases, no information, research, or data could be found for a chemical compound named "this compound." As a result, it is not possible to generate the requested article on its preclinical biological investigations.
The user's request specified a detailed article on "this compound," structured around its role in plant stress responses, accumulation under abiotic stress, interplay with plant hormones, and its potential as a stress biomarker. However, searches for "this compound" in the context of plant physiology, abiotic stress, salt stress, melatonin interaction, and general biological activities have yielded no relevant results.
It is possible that "this compound" may be a highly specific or internal research code name not yet in the public domain, a neologism, or a misspelling of a different compound. Without any verifiable scientific information, generating an article would lead to the creation of fabricated and inaccurate content, which falls outside the scope of providing factual and reliable information.
Therefore, the request to generate an article focusing solely on "this compound" cannot be fulfilled at this time.
Advanced Analytical Methodologies in Burnamicine Research
Metabolomics and Fluxomics for Pathway Elucidation in Biological Systems
Metabolomics and fluxomics are pivotal in understanding the biochemical impact of Burnamicine on a biological system. Metabolomics provides a snapshot of the complete set of small-molecule metabolites, while fluxomics measures the rates of metabolic reactions within a network. kaust.edu.sanih.gov Together, they offer a dynamic view of how this compound perturbs cellular pathways.
By employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify changes in the metabolome of cells or tissues upon treatment with this compound. upenn.eduresearchgate.net Isotope tracer studies, a key component of fluxomics, involve introducing isotopically labeled substrates (e.g., ¹³C-glucose) and tracking the labeled atoms through various metabolic pathways. kaust.edu.saupenn.edu This allows for the precise determination of metabolic flux changes induced by this compound, revealing which pathways are upregulated or downregulated. nih.gov For instance, an increase in lactate (B86563) production alongside altered levels of glycolytic intermediates could suggest that this compound targets cellular energy metabolism.
Table 1: Hypothetical Metabolite Changes in Response to this compound Treatment
| Metabolite | Fold Change | Pathway |
| Glucose-6-phosphate | 1.5 | Glycolysis |
| Fructose-1,6-bisphosphate | 2.1 | Glycolysis |
| Pyruvate | 0.8 | Glycolysis |
| Lactate | 3.0 | Fermentation |
| Citrate | 0.6 | TCA Cycle |
| α-Ketoglutarate | 0.7 | TCA Cycle |
This table illustrates hypothetical data for educational purposes and does not represent actual experimental results.
Proteomics for Global Protein Profiling in Response to this compound Treatment
Proteomics enables the large-scale study of proteins, providing insights into how this compound affects protein expression, modification, and interaction. biognosys.comnih.gov Mass spectrometry-based techniques are the cornerstone of proteomics, allowing for the identification and quantification of thousands of proteins from a single sample. mdpi.com
In this compound research, a common approach is to compare the proteomes of treated and untreated cells. embopress.org This can reveal proteins that are either upregulated or downregulated, suggesting their involvement in the compound's mechanism of action. frontiersin.org For example, an increase in the abundance of stress-response proteins or a decrease in cell-cycle-related proteins would provide clues about this compound's cellular effects. Furthermore, advanced techniques like thermal proteome profiling (TPP) can identify direct protein targets by detecting changes in protein thermal stability upon compound binding. embopress.org
Table 2: Hypothetical Protein Expression Changes Following this compound Exposure
| Protein | Gene Name | Fold Change | Cellular Process |
| Heat Shock Protein 70 | HSP70 | 2.5 | Stress Response |
| Cyclin-dependent kinase 2 | CDK2 | 0.5 | Cell Cycle |
| Caspase-3 | CASP3 | 4.0 | Apoptosis |
| GAPDH | GAPDH | 1.0 | Glycolysis |
This table illustrates hypothetical data for educational purposes and does not represent actual experimental results.
High-Throughput Screening (HTS) Assays for Target Identification and Lead Optimization
High-throughput screening (HTS) is a critical tool in drug discovery for rapidly testing large numbers of compounds for their biological activity. bmglabtech.comnih.gov In the context of this compound, HTS assays are employed for two primary purposes: identifying its molecular target(s) and optimizing its structure to improve efficacy and selectivity. upmbiomedicals.com
For target identification, this compound can be screened against libraries of known proteins or in cell-based assays designed to monitor specific signaling pathways. A "hit" is a positive result indicating an interaction. wikipedia.org Once a target is identified, medicinal chemists can synthesize analogs of this compound, which are then screened in further HTS assays to identify "leads" with improved properties. upmbiomedicals.comwikipedia.org This iterative process of synthesis and screening is fundamental to lead optimization. nih.gov
Microscopic Techniques for Cellular Localization and Morphological Effects
Microscopy provides direct visual evidence of how this compound interacts with cells.
Confocal Microscopy
Confocal microscopy is a high-resolution imaging technique that allows for the three-dimensional reconstruction of cells and tissues. wikipedia.org By labeling this compound with a fluorescent tag, its subcellular localization can be determined. numberanalytics.comevidentscientific.com For example, observing fluorescence in the mitochondria would suggest that this compound's effects are related to mitochondrial function. yokogawa.com This technique can also be used to observe morphological changes in cells upon treatment, such as alterations in cell shape, nuclear condensation, or cytoskeletal organization. numberanalytics.com
Electron Microscopy
Electron microscopy offers even higher resolution than confocal microscopy, enabling the visualization of ultrastructural changes within cells. Transmission electron microscopy (TEM) can reveal detailed changes in organelle morphology, such as mitochondrial swelling or endoplasmic reticulum stress, in response to this compound. Scanning electron microscopy (SEM) can be used to examine changes in the cell surface topography.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics
Once a potential protein target for this compound is identified, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to characterize the binding interaction in detail. rpi.edulabmanager.comnih.gov
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. tainstruments.commalvernpanalytical.com This includes the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. labmanager.com
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. rpi.edu It provides kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. rpi.edunih.gov
Table 3: Comparison of ITC and SPR for this compound Binding Analysis
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Measurement | Heat Change | Change in Refractive Index |
| Key Outputs | Kₐ, ΔH, ΔS, Stoichiometry (n) | kₐ, kₑ, Kₑ |
| Sample Requirement | Solution-based, no immobilization | One binding partner is immobilized |
| Throughput | Lower | Higher |
Preclinical Metabolism and Pharmacokinetic Pk Investigations
In Vitro Metabolic Stability Studies
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and, consequently, its potential therapeutic efficacy. nih.gov In vitro models, such as liver microsomes and hepatocytes, are routinely employed in early drug discovery to estimate the metabolic fate of drug candidates. if-pan.krakow.plbioivt.com These systems contain the primary enzymes responsible for drug metabolism and provide valuable insights into a compound's intrinsic clearance. srce.hrnuvisan.com
Studies involving Burnamicine were conducted using liver microsomes and cryopreserved hepatocytes from various preclinical species to assess its susceptibility to biotransformation. researchgate.netwuxiapptec.com The rate of disappearance of the parent compound over time provides an estimate of its in vitro half-life (t½) and intrinsic clearance (CLint). mdpi.com
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes and Hepatocytes
| Species | System | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) |
| Mouse | Liver Microsomes | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available |
| Rat | Liver Microsomes | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available |
| Dog | Liver Microsomes | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available |
| Monkey | Liver Microsomes | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available |
| Human | Liver Microsomes | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available |
| Rat | Hepatocytes | 0, 15, 30, 60, 120 | Data Not Available | Data Not Available | Data Not Available |
| Human | Hepatocytes | 0, 15, 30, 60, 120 | Data Not Available | Data Not Available | Data Not Available |
Note: This table is illustrative. No public data is available for this compound.
The identification of major metabolites is crucial for understanding the complete disposition of a drug and for assessing the potential for pharmacologically active or toxic byproducts. nih.govwuxiapptec.com Metabolite profiling is typically conducted following incubation of the parent drug with metabolically active systems like hepatocytes or liver S9 fractions. bioivt.comnih.gov
For this compound, analysis using high-resolution mass spectrometry would be employed to identify and characterize the primary metabolic products. Any metabolite accounting for more than 10% of the total drug-related material in circulation would be considered a major metabolite and would require further safety assessment. nih.govsrce.hr
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.govnews-medical.netmdpi.com Determining the specific CYP isozymes involved in a drug's metabolism is essential for predicting potential drug-drug interactions. nih.govspringernature.com
Kinetic studies would be performed using recombinant human CYP enzymes to determine which isoforms are primarily responsible for the metabolism of this compound. These studies would also calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the affinity of the enzymes for the substrate and the maximum rate of metabolism. if-pan.krakow.pl
Table 2: Enzyme Kinetics of this compound Metabolism by Major Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (µL/min/pmol CYP) |
| CYP1A2 | Data Not Available | Data Not Available | Data Not Available |
| CYP2C9 | Data Not Available | Data Not Available | Data Not Available |
| CYP2C19 | Data Not Available | Data Not Available | Data Not Available |
| CYP2D6 | Data Not Available | Data Not Available | Data Not Available |
| CYP3A4 | Data Not Available | Data Not Available | Data Not Available |
Note: This table is illustrative. No public data is available for this compound.
Absorption, Distribution, and Excretion (ADE) Studies in Animal Models
Radiolabeled this compound would be administered to animal models to trace its path through the body, quantifying its presence in plasma, tissues, urine, and feces over time.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to exert pharmacological effects. wikipedia.orgjiwaji.edubioanalysis-zone.com Only the unbound fraction of a drug is free to diffuse into tissues and interact with its target, as well as to be metabolized and excreted. sygnaturediscovery.com
The plasma protein binding of this compound would be determined across different species using techniques like equilibrium dialysis. bioivt.com
Table 3: Plasma Protein Binding of this compound in Different Species
| Species | Plasma Concentration (µM) | % Bound | Fraction Unbound (fu) |
| Mouse | Low / High | Data Not Available | Data Not Available |
| Rat | Low / High | Data Not Available | Data Not Available |
| Dog | Low / High | Data Not Available | Data Not Available |
| Monkey | Low / High | Data Not Available | Data Not Available |
| Human | Low / High | Data Not Available | Data Not Available |
Note: This table is illustrative. No public data is available for this compound.
Permeability Studies Across Biological Barriers
The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is a key factor in its oral absorption. wur.nl The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal barrier. researchgate.netnih.govmedtechbcn.com
Permeability studies with this compound would be conducted using the Caco-2 cell model to determine its apparent permeability coefficient (Papp). These studies would assess both passive diffusion and the potential involvement of transport proteins. nih.gov
Table 4: Caco-2 Cell Permeability of this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | Data Not Available | Data Not Available |
| Basolateral to Apical (B→A) | Data Not Available |
Note: This table is illustrative. No public data is available for this compound.
Drug-Drug Interaction Potential (Preclinical in vitro and in vivo)
Assessing the potential for a new drug to interact with other co-administered medications is a critical aspect of preclinical safety evaluation. nih.govmdpi.com These interactions often occur at the level of drug-metabolizing enzymes or transporters. bioivt.comarxiv.org
In vitro studies would be conducted to evaluate the potential of this compound to inhibit or induce major CYP enzymes. mdpi.com In vivo studies in animal models may also be performed to confirm any significant findings from the in vitro assays. nih.gov
Table 5: In Vitro CYP450 Inhibition Potential of this compound
| CYP Isoform | IC₅₀ (µM) | Mechanism of Inhibition |
| CYP1A2 | Data Not Available | Data Not Available |
| CYP2C9 | Data Not Available | Data Not Available |
| CYP2C19 | Data Not Available | Data Not Available |
| CYP2D6 | Data Not Available | Data Not Available |
| CYP3A4 | Data Not Available | Data Not Available |
Note: This table is illustrative. No public data is available for this compound.
Analog Design and Optimization Strategies for Enhanced Biological Efficacy
Chemoenzymatic and Biocatalytic Approaches in Burnamicine Research
Application of Enzymes for Selective Transformations in Synthesis
In a hypothetical research scenario for Burnamicine, this would involve the use of isolated enzymes to perform specific chemical reactions with high precision. Enzymes can achieve levels of regio-, stereo-, and enantioselectivity that are often difficult to obtain with conventional chemical catalysts. academie-sciences.fr This could potentially shorten synthetic pathways and reduce the need for protecting groups.
Bioconversion of Precursors to this compound or its Analogues
This approach would utilize whole cells or purified enzymes to convert a precursor molecule into this compound or a structurally similar compound. Biocatalysis is a powerful tool for these transformations, often operating under mild conditions. researchgate.net
Microbial Fermentation for Production or Modification of this compound
If this compound were a natural product, microbial fermentation could be a primary production method. This involves cultivating microorganisms that naturally produce the compound. Genetic engineering of these microbes could enhance yields or produce novel analogues.
Directed Evolution of Enzymes for this compound-Related Reactions
Should a naturally occurring enzyme show some activity towards a step in this compound synthesis but lack efficiency or stability, directed evolution could be employed. This technique mimics natural selection in the laboratory to engineer enzymes with improved properties for a specific application. nih.gov
While these methodologies are well-established in the synthesis of various pharmaceuticals and fine chemicals, their specific application to "this compound" has not been documented in the accessible scientific domain. unito.itnih.gov The absence of research data prevents the creation of detailed findings or data tables as requested. Further progress in this specific area would require foundational research to be conducted and published.
Ecological and Phytochemical Context of Burnamicine
Role of Burnamicine in Plant Defense Mechanisms Against Herbivores and Pathogens
Indole (B1671886) alkaloids are a cornerstone of plant chemical defense systems, exhibiting a wide range of biological activities that deter herbivores and inhibit pathogenic microorganisms. numberanalytics.comnumberanalytics.comresearchgate.net As a member of this extensive family of compounds, this compound is presumed to contribute to the defensive arsenal (B13267) of the plants in which it is produced. The defense mechanisms of alkaloids are diverse, encompassing toxicity, repellency, and antinutritive effects. wikipedia.org
Plants produce a vast array of secondary metabolites, including alkaloids, to protect themselves from a variety of threats. researchgate.netresearchgate.net These compounds can act directly against herbivores by interfering with their metabolism or nervous system, or by making the plant tissue unpalatable. wikipedia.orgmeddocsonline.org For instance, many alkaloids are toxic to insects and grazing animals, effectively reducing herbivory pressure and allowing the plant to allocate more resources to growth and reproduction. numberanalytics.comnumberanalytics.com In the case of pathogens, alkaloids can inhibit fungal growth or bacterial proliferation, thus protecting the plant from various diseases. researchgate.netcore.ac.uk
Research on plants from the Apocynaceae family, such as Voacanga africana, where related alkaloids are found, indicates that these species are rich in compounds with antimicrobial and antiparasitic properties. plantiary.comresearchgate.net Similarly, species like Artemisia herba-alba are known to produce a variety of secondary metabolites, including alkaloids and phenolics, which provide defense against microbial pathogens. core.ac.ukplantarchives.orgscispace.com While direct studies on the specific activity of this compound against herbivores and pathogens are limited, its classification as an indole alkaloid strongly suggests its involvement in these protective functions. The presence of this compound in these plants is likely part of a complex mixture of defensive compounds that act synergistically.
Table 1: Defensive Roles of Indole Alkaloids in Plants
| Defense Mechanism | Target Organism(s) | Mode of Action | Plant Family Examples |
| Toxicity | Insects, Mammalian Herbivores | Neurotoxicity, Disruption of metabolic processes | Apocynaceae, Rubiaceae, Loganiaceae |
| Feeding Deterrence | Insects, Nematodes | Unpalatability, Repellent properties | Asteraceae, Apocynaceae |
| Antimicrobial Activity | Fungi, Bacteria | Inhibition of cell wall synthesis, Disruption of cell membranes | Apocynaceae, Asteraceae |
| Antinutritive Effects | Herbivores | Reduction of nutrient absorption, Inhibition of digestive enzymes | Poaceae, Apocynaceae |
Allelopathic Effects of this compound in Plant-Plant Interactions
Allelopathy refers to the chemical interactions, both inhibitory and stimulatory, between plants. This phenomenon is mediated by the release of secondary metabolites, known as allelochemicals, into the environment. areeo.ac.ir These compounds can influence the germination, growth, and development of neighboring plants, thereby affecting community structure and dynamics. Alkaloids are among the various classes of compounds implicated in allelopathic interactions. researchgate.netresearchgate.net
Plants from the Apocynaceae family have been shown to possess significant allelopathic potential, largely attributed to their rich alkaloid content. researchgate.netijpbs.com Aqueous extracts from the leaves of several Apocynaceae species have demonstrated inhibitory effects on the germination and growth of other plants. researchgate.net For example, studies on Catharanthus roseus (a member of the Apocynaceae family) have shown that its extracts, containing over 100 different alkaloids, can significantly reduce the seed germination and seedling growth of various test species. areeo.ac.ir This suggests that the release of these alkaloids into the soil can suppress competing vegetation.
Table 2: Allelopathic Potential of Plant Families Containing this compound or Related Alkaloids
| Plant Family | Known Allelopathic Species | Implicated Allelochemicals | Observed Effects |
| Apocynaceae | Catharanthus roseus, Rauvolfia tetraphylla, Allamanda cathartica | Indole alkaloids, Phenolic acids, Flavonoids | Inhibition of seed germination, Reduction in seedling root and shoot length |
| Asteraceae | Artemisia herba-alba, Solidago canadensis | Sesquiterpene lactones, Phenolics, Volatile oils | Suppression of growth of competing plants, Formation of monospecific stands |
Chemotaxonomic Significance of this compound in Plant Families
Chemotaxonomy is the field of biology that utilizes chemical information, specifically the distribution of secondary metabolites, to classify and understand the evolutionary relationships between organisms. plantsjournal.comidosi.org The presence of specific classes of compounds in certain plant taxa can serve as a valuable marker for classification. Alkaloids, due to their structural diversity and restricted distribution, are particularly useful in chemotaxonomic studies. plantsjournal.commdpi.com
The indole alkaloids are of significant chemotaxonomic importance. For instance, the presence of a wide array of indole alkaloids, formed from the precursor strictosidine (B192452), is a key characteristic that links the plant families Apocynaceae, Loganiaceae, and Rubiaceae, suggesting a close evolutionary relationship. plantsjournal.com this compound, as a 2-acylindole alkaloid, belongs to a specific subgroup that has been used to delineate relationships within these families. nih.govresearchgate.net The distribution of 2-acylindole alkaloids like dregamine, tabernaemontanine (B1252222), and vobasine (B1212131), which are structurally related to this compound, has been instrumental in the chemotaxonomic investigation of genera such as Tabernaemontana and Voacanga within the Apocynaceae. nih.govresearchgate.net
The discovery of this compound in Artemisia species (Asteraceae) is also of chemotaxonomic interest, as indole alkaloids are less common in this family compared to other classes of secondary metabolites like terpenoids and phenolics. plantarchives.org This finding may point to unique biosynthetic pathways within this genus or suggest convergent evolution of certain chemical traits. The structural class of an alkaloid can provide clues about the biosynthetic machinery of a plant, which can then be compared across different species to infer phylogenetic relationships. plantsjournal.com
Table 3: Chemotaxonomic Markers in Relevant Plant Families
| Plant Family | Primary Chemotaxonomic Markers | Significance |
| Apocynaceae | Monoterpenoid indole alkaloids (including 2-acylindoles) | Links to Loganiaceae and Rubiaceae; used for classification at the genus and species level. |
| Rubiaceae | Indole alkaloids, Anthraquinones, Iridoids | Defines subfamilies; indole alkaloids show a connection to Apocynaceae. |
| Asteraceae | Sesquiterpene lactones, Polyacetylenes, Flavonoids | Defines tribes and genera; the presence of indole alkaloids like this compound is notable. |
Environmental Factors Influencing this compound Production in Plants
The biosynthesis and accumulation of plant secondary metabolites, including indole alkaloids, are not static but are dynamically regulated by a variety of external environmental factors. nih.govuniversiteitleiden.nlresearchgate.net These factors can act as stressors or signals that trigger changes in the plant's metabolic pathways, often leading to an increased production of defensive compounds. nih.govmdpi.com
Key environmental factors known to influence secondary metabolite production include:
Light: Light intensity, quality (wavelength), and duration (photoperiod) can significantly affect the expression of genes involved in alkaloid biosynthesis. nih.govresearchgate.net
Temperature: Both high and low temperatures can act as stressors that modulate the activity of biosynthetic enzymes and the accumulation of alkaloids. mdpi.comresearchgate.net
Water Availability: Drought stress is a well-known elicitor of secondary metabolite production in many plants, including the induction of indole alkaloid synthesis. academie-sciences.fr
Soil Conditions: Nutrient availability (e.g., nitrogen, phosphorus) and soil salinity can profoundly impact the synthesis of nitrogen-containing compounds like alkaloids. nih.govmdpi.com
Biotic Stress: Attack by herbivores or pathogens is a primary trigger for the induced production of defensive alkaloids. nih.govresearchgate.net
Specifically for this compound, research has indicated that its production can be influenced by abiotic stress. In one study, salt-stressed plants were found to produce only minimal amounts of this compound, but this production was enhanced by treatment with melatonin, a molecule known to mediate stress responses in plants. This suggests a complex regulatory network where hormonal signals and environmental stress intersect to control the biosynthesis of this compound. The production of terpenoid indole alkaloids in plants like Catharanthus roseus and secondary metabolites in Artemisia species is known to be highly responsive to environmental cues, and it is reasonable to infer that this compound synthesis is similarly regulated. plantarchives.orguniversiteitleiden.nlmdpi.com
Table 4: Influence of Environmental Factors on Indole Alkaloid Production
| Environmental Factor | General Effect on Indole Alkaloid Production | Example Plant Species |
| Salinity Stress | Can increase or decrease production depending on the species and stress severity. | Catharanthus roseus, Salt-stressed plants producing this compound |
| Drought Stress | Generally increases the accumulation of alkaloids as a defense response. | Catharanthus roseus |
| Light (e.g., UV radiation) | Often enhances the biosynthesis of alkaloids and other protective compounds. | Catharanthus roseus |
| Temperature | Extreme temperatures can alter the expression of biosynthetic pathway genes. | Catharanthus roseus |
| Nutrient Availability | Nitrogen is a key component of alkaloids; its availability directly impacts production levels. | General principle for all alkaloid-producing plants |
Future Research Directions and Translational Potential Preclinical Horizon
Emerging Methodologies for Natural Product Discovery and Elucidation
The search for novel bioactive compounds and the complete understanding of their biosynthesis are being revolutionized by a suite of emerging technologies. nih.gov While Burnamicine has been isolated, these modern approaches can be pivotal in discovering structurally related analogs with potentially enhanced activities and in elucidating its biosynthetic pathway.
Genomics-driven strategies represent a significant leap from traditional bioactivity-guided isolation. nih.govoup.com By sequencing the genome of the source organism, such as Hunteria eburnea, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing specific natural products. researchgate.net This "bottom-up" approach can unveil previously undetected compounds and provide the genetic blueprint for biosynthetic pathway engineering. nih.gov
Advanced analytical and dereplication techniques are crucial for rapidly identifying known compounds and prioritizing novel ones. mdpi.comnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for detailed metabolite profiling. mdpi.com Molecular networking, a computational strategy, can organize MS/MS data to visualize chemical diversity and highlight novel structures within a complex mixture. nih.gov
Integrating these methodologies can create a powerful workflow for future this compound research. For instance, a genomics-informed approach could identify the BGC for this compound, which could then be expressed in a heterologous host for sustainable production and generation of novel derivatives. nih.govdtu.dk
Table 1: Emerging Methodologies for this compound Discovery and Elucidation
| Methodology | Description | Potential Application for this compound Research |
| Genomics-Guided Discovery | Utilizes genome sequencing to identify biosynthetic gene clusters (BGCs) for natural products. nih.gov | Identify the BGC for this compound in Hunteria eburnea to understand its formation and enable biosynthetic engineering. |
| Metabolomics Profiling | Comprehensive analysis of all metabolites in a biological sample using techniques like LC-MS and NMR. mdpi.com | Profile the metabolome of the source organism to discover novel this compound analogs and related compounds. |
| Molecular Networking | A computational tool that organizes tandem mass spectrometry data to visualize related molecules in a sample. nih.gov | Accelerate the dereplication process and identify new, structurally similar alkaloids in extracts containing this compound. |
| Heterologous Expression | Transferring the BGC of a natural product into a more tractable host organism for production. nih.gov | Overcome supply limitations of this compound and create a platform for producing engineered analogs. |
Development of Advanced in vitro and in vivo Models for this compound Research
To accurately predict the therapeutic potential and safety of this compound, it is essential to move beyond simplistic preclinical models. The development of advanced in vitro and in vivo systems that more closely mimic human physiology is a critical step.
Traditional in vitro research relies heavily on two-dimensional (2D) cell cultures, which often fail to replicate the complex cellular interactions and microenvironment of human tissues. nih.gov Advanced in vitro models (AIMs), such as organoids and organs-on-a-chip (OOCs), offer a more physiologically relevant alternative. nih.govlek.com Organoids are three-dimensional (3D) cell cultures that self-organize to resemble the structure and function of an organ. lek.com OOCs are microfluidic devices that contain living cells in continuously perfused microchambers, simulating the physiological responses of an entire organ or multiple organs. nih.govwur.nl These models could be used to assess the efficacy and toxicity of this compound on specific human tissues, such as liver or kidney models, with greater accuracy than 2D assays. lek.comwur.nl
For in vivo studies, while animal models remain crucial, recent advances focus on creating models that better recapitulate human diseases. ub.ac.idresearchgate.net The use of genetically engineered mouse models (GEMMs) or patient-derived xenografts (PDXs) can provide a more accurate assessment of a compound's anti-cancer activity, for example. ub.ac.id Furthermore, advanced imaging techniques can now monitor a drug's effect in real-time within a living organism. ub.ac.id The selection of the most appropriate and representative animal model is critical for evaluating the safety and efficacy of this compound in a complex biological system. researchgate.net
Table 2: Advanced Models for this compound Research
| Model Type | Description | Potential Application for this compound Research |
| Organoids | 3D, self-organizing clusters of cells that mimic the structure and function of an organ. lek.com | Test the tissue-specific effects and toxicity of this compound in a human-relevant context. |
| Organs-on-a-Chip (OOCs) | Microfluidic platforms seeded with cells to replicate the physiological environment of an organ. wur.nl | Investigate the pharmacokinetics and pharmacodynamics of this compound in a dynamic system. |
| Genetically Engineered Models | Animal models with specific genetic modifications to mimic human diseases. ub.ac.id | Evaluate the efficacy of this compound against specific disease-related genetic backgrounds. |
| Patient-Derived Xenografts (PDXs) | Models where tissue from a patient's tumor is implanted into an immunodeficient mouse. | Assess the anti-tumor activity of this compound on human cancer cells in an in vivo setting. |
Integration of Omics Data for Systems-Level Understanding of this compound Action
Understanding the mechanism of action of a natural product requires a holistic view of its impact on cellular systems. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for a systems-level understanding of how this compound functions. mdpi.comresearchgate.net
A multi-omics approach can generate vast datasets that, when analyzed together, can reveal the molecular targets and pathways affected by this compound. taylorfrancis.com For example, treating cells with this compound and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can pinpoint the specific cellular processes being modulated. mdpi.com
Bioinformatics and computational tools are essential for integrating and interpreting these large and complex datasets. mdpi.comtaylorfrancis.com Machine learning and artificial intelligence are increasingly being used to identify patterns and correlations within multi-omics data, helping to predict a compound's mechanism of action and potential targets. researchgate.nethelmholtz-hips.de This integrated approach can move research beyond a one-target, one-drug paradigm to a more comprehensive understanding of a compound's biological signature. researchgate.net
Table 3: Omics Approaches for Understanding this compound's Mechanism of Action
| Omics Field | Data Generated | Potential Insights for this compound |
| Genomics | DNA sequence information. researchgate.net | Identify potential genetic factors that influence sensitivity or resistance to this compound. |
| Transcriptomics | Changes in gene expression (RNA levels). taylorfrancis.com | Reveal the cellular pathways and biological processes that are up- or down-regulated by this compound treatment. |
| Proteomics | Changes in protein abundance and post-translational modifications. taylorfrancis.com | Identify the direct protein targets of this compound and downstream effects on protein networks. |
| Metabolomics | Changes in the levels of small-molecule metabolites. mdpi.com | Characterize the metabolic reprogramming induced by this compound in cells or organisms. |
Potential for this compound as a Chemical Probe for Biological Processes
Natural products, with their structural complexity and evolved ability to interact with biological macromolecules, are ideal candidates for development as chemical probes. nih.govnih.govacs.org A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, often a protein. acs.orgox.ac.uk
Given that this compound is an alkaloid, a class of compounds known for their diverse biological activities, it likely possesses the selectivity needed for a chemical probe. mdpi.com To be utilized as such, this compound would need to be characterized for its specific molecular target(s). nih.gov This can be achieved through techniques like affinity chromatography, where a modified version of this compound is used to "pull down" its binding partners from a cell lysate. acs.org
Once its target is identified and its selectivity confirmed, this compound could be used to investigate the role of that target in various cellular processes and disease states. nih.gov For example, if this compound is found to selectively inhibit a particular enzyme, it could be used in experiments to understand the function of that enzyme in cell signaling or metabolism. nih.gov The development of this compound into a chemical probe would not only advance biological understanding but could also validate its target for future drug development efforts. ox.ac.uk
Strategic Directions for Preclinical Lead Optimization and Development
The transition of a natural product from a "hit" to a "lead" compound and eventually to a preclinical candidate requires a strategic optimization process. mdpi.comdanaher.com This process aims to improve the compound's desirable properties while minimizing its undesirable ones. creative-biostructure.com
For this compound, lead optimization would involve modifying its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). danaher.comnih.gov Medicinal chemistry strategies, such as structure-activity relationship (SAR) studies, would be employed to understand which parts of the this compound molecule are essential for its activity. nih.gov This knowledge guides the synthesis of analogs with improved characteristics. nih.gov
Q & A
Q. What are the foundational physicochemical properties of Burnamicine critical for experimental design?
this compound’s solubility, stability (pH/thermal), and partition coefficient (logP) directly influence formulation, dosing regimens, and biological assay conditions. For reproducibility, researchers should:
- Conduct pre-experimental stability tests under simulated biological conditions (e.g., plasma, buffer systems) .
- Use validated analytical methods (e.g., HPLC-PDA) to quantify degradation products . Example Table:
| Property | Method | Key Considerations |
|---|---|---|
| Solubility (aqueous) | Shake-flask method | Temperature, ionic strength |
| LogP | HPLC-derived retention | Column type, mobile phase |
Q. How to identify reliable sources for this compound’s pharmacological mechanisms?
Prioritize peer-reviewed journals indexed in PubMed or SciFinder, avoiding non-academic platforms (e.g., ). Use structured search strategies:
- Apply PICO framework: Population (cell/animal models), Intervention (this compound dosage), Comparison (controls), Outcome (e.g., IC50) .
- Cross-reference primary literature with systematic reviews to resolve contradictions .
Advanced Research Questions
Q. How to resolve contradictions in reported efficacy of this compound across in vitro vs. in vivo studies?
Discrepancies often arise from bioavailability differences or model-specific variables. Methodological steps:
- Compare pharmacokinetic parameters (e.g., Cmax, AUC) between studies .
- Validate in vitro findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Adjust in vivo dosing to match effective concentrations from in vitro data .
Q. What experimental designs minimize confounding variables in this compound’s neuroprotective studies?
Q. How to optimize this compound synthesis for reproducibility in academic labs?
- Document reaction conditions (catalyst, solvent purity, temperature) with batch-specific metadata .
- Use spectroscopic validation (NMR, HRMS) and compare with published spectra in Reaxys or SciFinder . Example Workflow:
Step 1: Synthetic route selection (e.g., Grignard vs. Suzuki coupling)
Step 2: In-process purity checks via TLC/HPLC
Step 3: Final characterization with ≥2 orthogonal methods
Data Analysis & Interpretation
Q. How to statistically analyze dose-response data for this compound’s dual agonist/antagonist effects?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Report effect sizes to contextualize biological significance beyond p-values .
Q. What strategies validate this compound’s target engagement in complex biological systems?
- Combine CRISPR/Cas9 knockdown with rescue experiments to confirm target specificity .
- Use isothermal titration calorimetry (ITC) for direct binding affinity measurements .
Ethical & Reproducibility Considerations
Q. How to ensure ethical compliance in this compound’s preclinical toxicity studies?
- Adhere to ARRIVE guidelines for animal reporting: justify sample sizes, specify humane endpoints .
- Share raw data via repositories (e.g., Zenodo) to enhance transparency .
Q. What steps mitigate batch-to-batch variability in this compound analogs?
- Implement quality control (QC) protocols: HPLC purity ≥95%, residual solvent analysis .
- Collaborate with institutional core facilities for independent validation .
Literature & Knowledge Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
